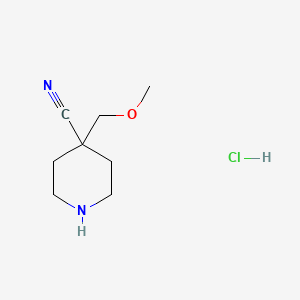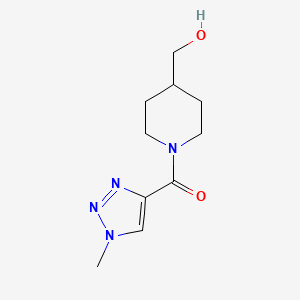
3-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
Descripción general
Descripción
The compound “3-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridine is a six-membered ring with one nitrogen atom and is often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a pyridine ring, connected by a nitrogen atom . The 3D structure of the molecule would be influenced by the sp3 hybridization of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine and pyridine rings can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyridine rings could influence its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives, which are of significant interest in the field of organic chemistry due to their utility in various synthetic applications. Pyrrolidine derivatives, including compounds similar to this compound, are often prepared by condensation reactions involving amines and carbonyl-containing compounds. These reactions are crucial for the synthesis of a wide range of functional derivatives, such as hydroxypyrroles, ketones, acids, and esters, which find applications in solvents, dyes, and as intermediates in the synthesis of more complex molecules (Anderson & Liu, 2000).
Structural and Physical Properties
The study of pyrrolidine and its derivatives extends to understanding their structural and physical properties. For example, the crystallization and structural investigations of pyrrolidine derivatives provide insights into their molecular configurations and potential for forming stable crystal structures. Such knowledge is valuable for the development of materials with specific physical properties and for the design of compounds with desired chemical reactivity (Rzepiński et al., 2016).
Applications in Catalysis and Material Science
Further research into pyrrolidine derivatives demonstrates their potential applications in catalysis and material science. The electrical conducting properties of polypyrroles, a category of polymers derived from pyrrolidine and its derivatives, highlight their usefulness in the creation of flexible, stable films used in electronic devices. This application is particularly relevant for the development of advanced materials for use in sensors, batteries, and other electronic components (Anderson & Liu, 2000).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrrolidine derivatives are explored for their biological activities and potential as therapeutic agents. The structural diversity and reactivity of these compounds make them suitable candidates for drug design and development. Research in this area focuses on synthesizing novel pyrrolidine derivatives and evaluating their pharmacological properties, with the aim of discovering new drugs with improved efficacy and safety profiles (Koutentis et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCLRJVHAORBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)



![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)


![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)
![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)

![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)
